molecular formula C18H14F2N6OS B611770 US10221172, Example 4 CAS No. 1968546-34-0

US10221172, Example 4

Cat. No. B611770
M. Wt: 400.4078
InChI Key: NWYHEWQGANWLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The SMILES notation of the compound is FC1(F)CC(C1)NC(=O)c1nsc2cc(Nc3n[nH]c4cccnc34)ccc12 . This provides a textual representation of the compound’s structure.

Scientific Research Applications

Scientific Research and Big Data

  • Krishnan (2020) discusses the role of big data in scientific research, highlighting its importance in complex analytics and experiments. This insight is particularly relevant for fields that generate large datasets, such as genomics or particle physics. Krishnan, 2020.

Non-Euclidean Data in Science

  • Bronstein et al. (2016) explore the use of geometric deep learning for analyzing non-Euclidean data in various scientific fields. This approach is significant for understanding complex structures like brain networks or social networks. Bronstein et al., 2016.

Advances in Nanoparticle Synthesis

  • Cushing, Kolesnichenko, and O'Connor (2004) discuss the advancements in the synthesis of inorganic nanoparticles. This has significant implications for materials science and the development of new technologies. Cushing, Kolesnichenko, & O'Connor, 2004.

X10 Language in Scientific Computing

  • Milthorpe et al. (2011) report on the use of the X10 programming language for high-performance scientific computing. This highlights the importance of software development in enhancing scientific research productivity. Milthorpe et al., 2011.

Data Sharing in Science

  • Tenopir et al. (2011) investigate the practices and perceptions of data sharing among scientists. Their findings emphasize the importance of data accessibility and management in the research process. Tenopir et al., 2011.

properties

IUPAC Name

N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzothiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N6OS/c19-18(20)7-10(8-18)23-17(27)14-11-4-3-9(6-13(11)28-26-14)22-16-15-12(24-25-16)2-1-5-21-15/h1-6,10H,7-8H2,(H,23,27)(H2,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYHEWQGANWLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)NC(=O)C2=NSC3=C2C=CC(=C3)NC4=NNC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

US10221172, Example 4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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